ALDH3A1 Enzyme Inhibition: IC50 Data Relative to Isozyme Selectivity Profile
2-Isopropyl-4-methoxybenzaldehyde inhibits recombinant human ALDH3A1 with an IC50 of 18,000 nM (18 µM) when assayed using benzaldehyde as substrate [1]. The same compound shows an IC50 of 2,000 nM (2 µM) against ALDH1A1, representing a 9-fold higher potency for ALDH1A1 over ALDH3A1 [1]. By comparison, ALDH3A1 is known to preferentially oxidize aromatic aldehydes including benzaldehyde itself [2], while the presence of the 2-isopropyl-4-methoxy substitution pattern on this compound modulates its recognition as an inhibitor rather than a substrate.
| Evidence Dimension | ALDH3A1 inhibition IC50 |
|---|---|
| Target Compound Data | 18,000 nM (18 µM) |
| Comparator Or Baseline | Same compound against ALDH1A1: 2,000 nM (2 µM) |
| Quantified Difference | 9-fold selectivity toward ALDH1A1 over ALDH3A1 |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde substrate; 2 min preincubation; spectrophotometric detection [1] |
Why This Matters
This selectivity ratio guides researchers selecting this compound for isozyme-specific ALDH inhibition studies or for use as a control in ALDH-related assays.
- [1] BindingDB. BDBM50448802 (CHEMBL3128207). IC50 data: ALDH3A1 = 18 µM; ALDH1A1 = 2 µM. View Source
- [2] Pappa A, et al. Substrate specificity of recombinant human ALDH3A1. Chemico-Biological Interactions, 2003. View Source
